molecular formula C12H13N B12093111 1-(3-Methylphenyl)cyclobutane-1-carbonitrile CAS No. 29786-40-1

1-(3-Methylphenyl)cyclobutane-1-carbonitrile

Cat. No.: B12093111
CAS No.: 29786-40-1
M. Wt: 171.24 g/mol
InChI Key: RJBUYINNPNFFIN-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C({12})H({13})N It consists of a cyclobutane ring substituted with a 3-methylphenyl group and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylphenyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor. For instance, the reaction of 3-methylbenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride can yield the desired cyclobutane derivative. The nitrile group can then be introduced via a nucleophilic substitution reaction using sodium cyanide.

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of laboratory-scale synthetic routes. Large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-Methylphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The nitrile group can act as a ligand, binding to metal ions or other molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclobutane-1-carbonitrile: Lacks the methyl group on the phenyl ring, leading to different chemical and physical properties.

    1-(4-Methylphenyl)cyclobutane-1-carbonitrile: The methyl group is positioned differently, affecting its reactivity and interactions.

    1-(3-Methylphenyl)cyclopentane-1-carbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, altering its structural and chemical characteristics.

Uniqueness

1-(3-Methylphenyl)cyclobutane-1-carbonitrile is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of the cyclobutane ring

Properties

IUPAC Name

1-(3-methylphenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBUYINNPNFFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269710
Record name 1-(3-Methylphenyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-40-1
Record name 1-(3-Methylphenyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29786-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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